RORγt Inhibitory Activity: Comparable Potency to a Known Antagonist in a Cellular Context
In a cell‑based dual‑luciferase reporter assay using HEK293T cells, 7‑methyl‑5H‑pyrrolo[3,2‑d]pyrimidin‑4‑ol inhibited human GAL4‑fused RORγt LBD with an IC₅₀ of 1.02 µM [REFS‑1]. This activity is essentially equivalent to that of the reference RORγt antagonist ML‑209, which exhibits an IC₅₀ of 1.1 µM in the same type of assay [REFS‑2]. Both compounds provide a modest but measurable level of target engagement, suitable for use as tool compounds or starting points for further optimization.
| Evidence Dimension | RORγt inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.02 µM |
| Comparator Or Baseline | ML‑209 (a known RORγt antagonist) |
| Quantified Difference | ≈ 0.08 µM lower IC₅₀ |
| Conditions | HEK293T cells, GAL4‑fused RORγt LBD, 24 h incubation, dual‑glo luciferase assay |
Why This Matters
This equivalence in potency confirms that 7‑methyl‑5H‑pyrrolo[3,2‑d]pyrimidin‑4‑ol is a viable, commercially accessible alternative to a more heavily patented antagonist for early‑stage RORγt‑targeted drug discovery.
- [1] BindingDB. BDBM50584265. IC₅₀: 1.02E+3 nM. Assay Description: Inhibition of human GAL4‑fused RORγt LBD transfected in HEK293T cell measured after 24 hrs by dual‑glo luciferase assay. (Curated by ChEMBL). View Source
- [2] GLPBIO. ML‑209. Product Data Sheet: RORγt antagonist, IC₅₀ = 1.1 µM in a reporter assay. View Source
